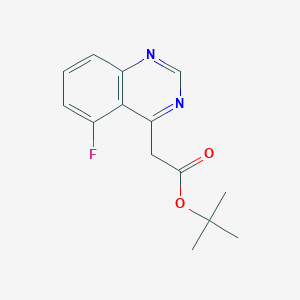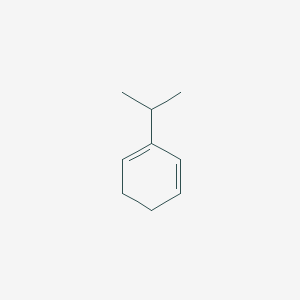![molecular formula C7H6N2O4 B13708259 6-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine CAS No. 129421-35-8](/img/structure/B13708259.png)
6-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is a heterocyclic compound with the molecular formula C7H6N2O4 and a molecular weight of 182.13 g/mol . This compound features a unique dioxino-pyridine scaffold, making it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine typically involves electrophilic aromatic substitution reactions. One common method includes the nitration of 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine using nitric acid under controlled conditions . Another approach involves the addition-elimination reaction of the corresponding N-oxide followed by metallation and reaction with hexachloroethane .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
6-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, reducing agents like hydrogen gas or metal hydrides for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields amino derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
6-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Amino-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine: The amino derivative of the compound, which has different biological activities.
Uniqueness
6-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is unique due to its nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs . This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
129421-35-8 |
|---|---|
Molecular Formula |
C7H6N2O4 |
Molecular Weight |
182.13 g/mol |
IUPAC Name |
6-nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine |
InChI |
InChI=1S/C7H6N2O4/c10-9(11)6-2-1-5-7(8-6)13-4-3-12-5/h1-2H,3-4H2 |
InChI Key |
AWDGLWBYZZVNKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Bis[(2-bromophenyl)thio]methane](/img/structure/B13708234.png)








